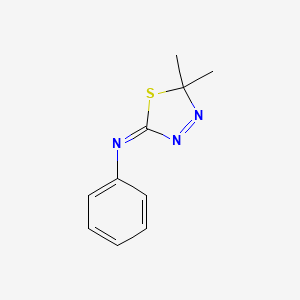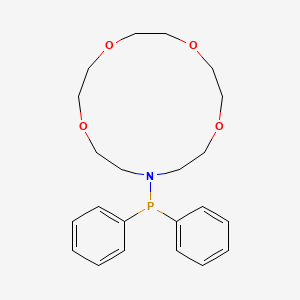
Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)- is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a benzenamine group attached to a thiadiazole ring with a dimethyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)- typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.
Attachment of the Benzenamine Group: The benzenamine group can be introduced through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Various substitution reactions can occur at the benzenamine group or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (E)-: The E-isomer of the compound.
Other Thiadiazoles: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
The unique structural features of Benzenamine, N-(5,5-dimethyl-1,3,4-thiadiazol-2(5H)-ylidene)-, (Z)-, such as the specific arrangement of the benzenamine and thiadiazole groups, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
96100-46-8 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5,5-dimethyl-N-phenyl-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C10H11N3S/c1-10(2)13-12-9(14-10)11-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
NUCZLXMXTBLPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=NC(=NC2=CC=CC=C2)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)

![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)

![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

